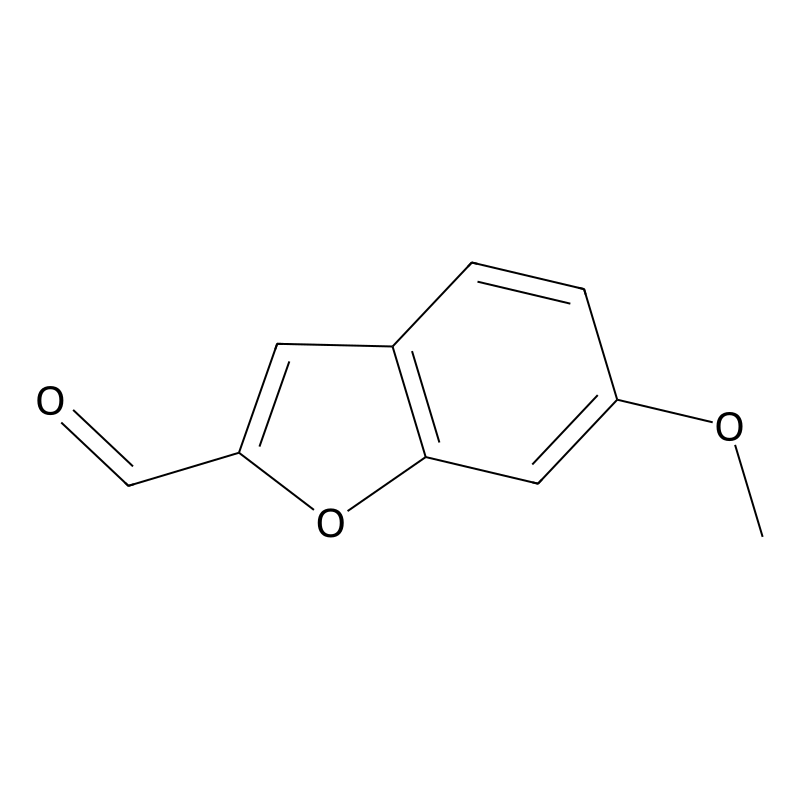

6-Methoxybenzofuran-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a formyl group (CHO) and a methoxy group (OCH3) makes 6-Methoxybenzofuran-2-carbaldehyde a potential building block for more complex organic molecules. Researchers might explore its use in synthesizing various heterocyclic compounds or other functional molecules with desired properties [].

Medicinal Chemistry

The benzofuran core structure is present in some bioactive natural products with various pharmacological activities []. Further investigation into 6-Methoxybenzofuran-2-carbaldehyde could be warranted to assess its potential for medicinal applications. This might involve studies on its interaction with biological targets or its effect on specific cellular processes.

6-Methoxybenzofuran-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₈O₃ and a CAS number of 53860-74-5. This compound features a benzofuran structure, which consists of a fused benzene and furan ring, with a methoxy group (-OCH₃) and an aldehyde group (-CHO) attached. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

As there is limited research on 6-Methoxybenzofuran-2-carbaldehyde, a defined mechanism of action is not currently established.

- Irritating: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation.

- Flammable: Organic compounds with aromatic rings tend to be flammable.

- Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or enamines.

- Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are fundamental for synthesizing derivatives or exploring its reactivity in complex organic syntheses .

The synthesis of 6-methoxybenzofuran-2-carbaldehyde can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of methoxybenzofuran using an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst.

- Reformulation from Precursor Compounds: Starting from simpler benzofuran derivatives, one can introduce the aldehyde functionality via oxidation or by employing specific reagents that facilitate the transformation.

- One-Pot Reactions: Recent synthetic strategies have focused on one-pot methodologies that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

6-Methoxybenzofuran-2-carbaldehyde has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.

- Materials Science: Its unique structure may contribute to the development of novel materials with specific optical or electronic properties.

- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules used in various chemical industries .

Interaction studies involving 6-methoxybenzofuran-2-carbaldehyde focus on its binding affinity and reactivity with biological targets. Preliminary investigations suggest potential interactions with enzymes or receptors implicated in disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-methoxybenzofuran-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methoxybenzofuran-2-carbaldehyde | Benzofuran | Different position of methoxy group |

| 7-Methoxybenzofuran-2-carbaldehyde | Benzofuran | Altered position of methoxy group |

| 6-Hydroxybenzofuran-2-carbaldehyde | Benzofuran | Hydroxyl group instead of methoxy |

| 6-Bromobenzofuran-2-carbaldehyde | Benzofuran | Bromine substituent enhances reactivity |

The presence of the methoxy group at the 6-position distinguishes it from other benzofurans, potentially influencing its reactivity and biological properties.

Cyclization Techniques for Benzofuran Core Formation

The formation of the benzofuran core represents a fundamental step in the synthesis of 6-methoxybenzofuran-2-carbaldehyde. Several classical cyclization techniques have been developed to construct this heterocyclic framework efficiently.

Acid-Catalyzed Cyclization Methods

Acid-catalyzed cyclization represents one of the most widely employed methods for benzofuran synthesis. The process typically involves the treatment of 2-hydroxyacetophenone derivatives with strong acids such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures ranging from 120-180°C [3] [4]. The reaction proceeds through protonation of the substrate followed by intramolecular cyclization to form the benzofuran ring system. This method achieves yields of 60-90% and provides excellent regioselectivity for the desired benzofuran products [3].

The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon. Subsequent dehydration and aromatization steps complete the cyclization process. The reaction conditions can be optimized by adjusting the acid concentration, temperature, and reaction time to maximize product formation while minimizing side reactions [4].

Trifluoroacetic Acid Catalyzed Cyclization

A more recent advancement in benzofuran synthesis involves the use of trifluoroacetic acid as a catalyst in combination with N-bromobutanimide as an oxidant. This method employs 2-hydroxy-1,4-diones as starting materials and proceeds through a cyclization/oxidative aromatization cascade reaction [3]. The process operates at milder temperatures (80-120°C) compared to traditional acid-catalyzed methods and provides moderate to good yields (55-85%) of benzofuran derivatives.

The reaction mechanism involves initial cyclization of the 2-hydroxy-1,4-dione substrate, followed by oxidative aromatization to form the benzofuran ring. The use of trifluoroacetic acid as a catalyst provides enhanced reactivity while maintaining good functional group tolerance [3].

Interrupted Pummerer Reaction

The interrupted Pummerer reaction has emerged as a novel approach for benzofuran synthesis. This method involves the treatment of phenols with alkynyl sulfoxides in the presence of trifluoroacetic acid anhydride at room temperature [5]. The reaction proceeds through electrophilic activation of the alkynyl sulfoxide, followed by nucleophilic substitution with the phenol to generate an intermediate that undergoes sigmatropic rearrangement and deprotonation to yield the benzofuran product.

This methodology offers several advantages, including mild reaction conditions, good functional group tolerance, and high yields (70-95%). The reaction can be performed at room temperature, making it particularly attractive for the synthesis of thermally sensitive benzofuran derivatives [5].

Base-Catalyzed Cyclization

Base-catalyzed cyclization methods provide an alternative approach to benzofuran synthesis. These reactions typically employ alkynyl phenols as substrates and utilize strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate as catalysts [6]. The reactions are conducted at temperatures ranging from 80-120°C and provide yields of 65-90%.

The mechanism involves deprotonation of the phenolic hydrogen by the base, followed by intramolecular nucleophilic attack on the alkyne moiety. The resulting intermediate undergoes cyclization and aromatization to form the benzofuran ring system. This approach offers good chemoselectivity and can accommodate various functional groups [6].

| Method | Substrate | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 2-Hydroxyacetophenone derivatives | Polyphosphoric acid, H₂SO₄ | 120-180 | 60-90 | Acid-catalyzed methods |

| Trifluoroacetic Acid Catalyzed Cyclization | 2-Hydroxy-1,4-diones | TFA, N-bromobutanimide | 80-120 | 55-85 | TFA-catalyzed cascade |

| Interrupted Pummerer Reaction | Phenol and alkynyl sulfoxide | Trifluoroacetic acid anhydride | Room temperature | 70-95 | Interrupted Pummerer |

| Base-Catalyzed Cyclization | Alkynyl phenols | DBU, K₂CO₃ | 80-120 | 65-90 | Base-catalyzed annulation |

Electrochemical Cyclization

Electrochemical methods have gained attention as environmentally friendly alternatives for benzofuran synthesis. These reactions employ 2-alkynylphenols and diselenides as substrates with platinum electrodes in acetonitrile solvent [5]. The electrochemical approach operates at room temperature and provides high yields (70-95%) of benzofuran derivatives.

The mechanism involves electrochemical generation of seleniranium intermediates, which undergo nucleophilic cyclization to form the benzofuran ring. This method offers advantages in terms of mild reaction conditions, good functional group tolerance, and the absence of stoichiometric oxidants [5].

Radical Cyclization Methods

Radical-mediated cyclization reactions have emerged as powerful tools for benzofuran synthesis. These reactions typically involve the treatment of enynes with disulfides under visible light irradiation [5]. The process generates peroxo radicals that undergo cyclization to form benzofuran derivatives in yields of 60-85%.

The mechanism involves initial formation of peroxo radicals from the enyne substrates, followed by cyclization and aromatization steps. The use of visible light as an energy source makes this approach particularly attractive from an environmental perspective [5].

Methoxy Group Introduction Strategies

The introduction of methoxy groups into benzofuran structures represents a critical aspect of synthesizing 6-methoxybenzofuran-2-carbaldehyde. Several well-established methodologies have been developed for this transformation.

Copper-Catalyzed Methoxylation

Copper-catalyzed methoxylation represents one of the most efficient methods for introducing methoxy groups into benzofuran derivatives. This approach typically employs copper bromide in combination with sodium methoxide as the methoxylating agent [7]. The reaction can be conducted in environmentally friendly solvents such as dimethyl carbonate or dimethyl formamide at temperatures ranging from 90-120°C.

The mechanism involves oxidative addition of the copper catalyst to the aromatic ring, followed by nucleophilic substitution with the methoxide ion. The process provides excellent yields (75-95%) and demonstrates good functional group tolerance. The use of dimethyl carbonate as a solvent offers additional environmental benefits, as it is biodegradable and non-toxic [7].

Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone method for methoxy group introduction. This classical approach involves the treatment of phenolic benzofuran derivatives with methyl iodide in the presence of a base such as potassium carbonate [8]. The reaction can be performed in various solvents including acetone and dimethyl formamide at temperatures ranging from room temperature to 60°C.

The mechanism proceeds through nucleophilic substitution of the methyl iodide by the phenoxide anion. The reaction provides high yields (80-95%) and excellent selectivity for the desired methoxylated products. The simplicity of the procedure and the availability of reagents make this method particularly attractive for laboratory-scale synthesis [8].

Methylation with Dimethyl Sulfate

Methylation using dimethyl sulfate represents another efficient approach for methoxy group introduction. This method involves the treatment of phenolic benzofuran derivatives with dimethyl sulfate in the presence of potassium carbonate as a base [7]. The reaction is typically performed in acetone at room temperature and provides quantitative yields (85-98%) of the methylated products.

The mechanism involves nucleophilic attack of the phenoxide anion on the electrophilic methyl group of dimethyl sulfate. The reaction proceeds rapidly under mild conditions and demonstrates excellent chemoselectivity. However, the toxicity of dimethyl sulfate requires careful handling and appropriate safety measures [7].

Methylation with Methyl Iodide and Sodium Hydride

The combination of methyl iodide with sodium hydride provides a highly efficient method for methoxy group introduction. This approach involves the treatment of phenolic benzofuran derivatives with sodium hydride to generate the phenoxide anion, followed by addition of methyl iodide [8]. The reaction is typically performed in tetrahydrofuran or dimethyl formamide at temperatures ranging from 0 to 60°C.

The mechanism proceeds through formation of the phenoxide anion by deprotonation with sodium hydride, followed by nucleophilic substitution of methyl iodide. The method provides good yields (70-90%) and excellent selectivity for the desired products. The use of sodium hydride as a base ensures complete deprotonation of the phenolic hydroxyl group [8].

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Copper-Catalyzed Methoxylation | CuBr/CH₃ONa | DMF or DMC | 90-120 | 75-95 | Eco-friendly DMC option |

| Williamson Ether Synthesis | CH₃I/K₂CO₃ | Acetone or DMF | Room temperature to 60 | 80-95 | Simple, high yield |

| Methylation with Dimethyl Sulfate | (CH₃)₂SO₄/K₂CO₃ | Acetone | Room temperature | 85-98 | Quantitative yields |

| Methylation with Methyl Iodide | CH₃I/NaH | THF or DMF | 0 to 60 | 70-90 | Good selectivity |

Diazomethane Methylation

Diazomethane methylation offers a mild alternative for methoxy group introduction. This method involves the treatment of phenolic benzofuran derivatives with diazomethane in ethereal solvents at temperatures ranging from 0°C to room temperature [8]. The reaction provides yields of 60-85% and proceeds under very mild conditions.

The mechanism involves nucleophilic attack of the phenoxide anion on the electrophilic carbon of diazomethane, followed by elimination of nitrogen gas. The method is particularly useful for thermally sensitive substrates due to the mild reaction conditions. However, the toxicity and explosive nature of diazomethane require specialized handling procedures [8].

Methylation with Dimethyl Carbonate

The use of dimethyl carbonate as a methylating agent represents a green chemistry approach to methoxy group introduction. This method involves the treatment of phenolic benzofuran derivatives with dimethyl carbonate in the presence of potassium carbonate as a base [7]. The reaction is performed at temperatures ranging from 90-120°C and provides yields of 70-90%.

The mechanism involves nucleophilic attack of the phenoxide anion on the electrophilic carbon of dimethyl carbonate, followed by elimination of carbon dioxide and methanol. The method offers environmental advantages due to the non-toxic nature of dimethyl carbonate and the production of harmless by-products [7].

Modern Catalytic Synthesis Innovations

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of benzofuran derivatives, providing efficient methods for constructing complex molecular architectures with high selectivity and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling represents one of the most versatile palladium-catalyzed methods for benzofuran synthesis. This reaction involves the coupling of aryl halides with arylboronic acids in the presence of palladium catalysts and bases [9]. The reaction typically employs catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with bases like potassium carbonate or sodium carbonate.

The reaction is performed at temperatures ranging from 80-120°C and provides excellent yields (70-95%) of the desired coupling products. The method demonstrates exceptional functional group tolerance and can accommodate various substituents on both the aryl halide and boronic acid components [9].

Research has demonstrated that 2-(4-bromophenyl)benzofuran derivatives serve as suitable substrates for Suzuki cross-coupling reactions with relevant arylboronic acids. The presence of palladium(II) complexes as catalysts enables the reactions to proceed in relatively good yields in aqueous media, providing access to new heterobiaryl compounds that are valuable building blocks in medicinal chemistry [9].

Heck Reaction

The Heck reaction provides another powerful tool for benzofuran synthesis through palladium-catalyzed coupling of aryl halides with alkenes. This reaction typically employs palladium(II) acetate as a catalyst in combination with bases such as potassium acetate or triethylamine [10]. The reaction is performed at temperatures ranging from 100-140°C and provides yields of 60-85%.

A recent advancement involves a one-step palladium-catalyzed heterocyclic ring closure method that enables direct arylation and ring closure of benzofurans. This operationally simple and robust method proceeds through a two-stage mechanism involving initial Heck-type coupling followed by ring closure [10].

Carbon-Hydrogen Activation and Arylation

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful strategy for benzofuran synthesis. This approach involves the direct functionalization of carbon-hydrogen bonds without the need for pre-functionalization of substrates [11] [12]. The reaction typically employs palladium(II) acetate as a catalyst in combination with bases such as potassium acetate or cesium carbonate.

The method provides access to benzofuran derivatives through carbon-hydrogen activation followed by oxidation tandem reactions. The process demonstrates good functional group tolerance and can be applied to the synthesis of complex benzofuran structures [11].

Oxidative Coupling Reactions

Palladium-catalyzed oxidative coupling reactions provide an efficient approach to benzofuran synthesis. These reactions typically involve the coupling of two carbon-hydrogen bonds in the presence of palladium catalysts and oxidants such as silver oxide [13]. The reaction is performed at temperatures ranging from 100-140°C and provides yields of 55-85%.

The mechanism involves palladium-catalyzed oxidative addition followed by cyclization through intramolecular Heck reaction. The process enables the construction of complex benzofuran derivatives with high selectivity [13].

| Reaction Type | Catalyst | Coupling Partner | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic acids | K₂CO₃, Na₂CO₃ | 80-120 | 70-95 |

| Heck Reaction | Pd(OAc)₂ | Alkenes | KOAc, Et₃N | 100-140 | 60-85 |

| C-H Activation/Arylation | Pd(OAc)₂ | Aryl halides | KOAc, Cs₂CO₃ | 80-120 | 65-90 |

| Oxidative Coupling | Pd(OAc)₂/Ag₂O | Aryl compounds | K₂CO₃ | 100-140 | 55-85 |

Annulation Reactions

Palladium-catalyzed annulation reactions provide direct access to benzofuran derivatives through the formation of new carbon-carbon and carbon-heteroatom bonds. A notable example involves the palladium-catalyzed [4 + 1] annulation of benzofuran-derived azadienes with isocyanides [14]. This protocol provides an efficient and practical approach to obtain diverse benzofuro[3,2-b]pyrrole derivatives in moderate to good yields (60-85%).

The reaction mechanism involves palladium(II)-assisted intramolecular Michael addition, followed by 5-exo-dig cyclization, aromatization, and subsequent base-assisted desulfonylation. The method demonstrates good functional group tolerance and can be applied to the synthesis of complex heterocyclic structures [14].

Defluorinative Coupling

Recent developments in palladium-catalyzed defluorinative coupling have provided new opportunities for benzofuran synthesis. These reactions involve the activation of aromatic carbon-fluorine bonds through palladium catalysis [15]. The method typically employs palladium(0) catalysts in combination with phosphine ligands and proceeds at room temperature.

The mechanism involves formation of nickelacyclopropanes through interaction of 2-fluorobenzofurans with zero-valent nickel species, followed by β-fluorine elimination and transmetalation with arylboronic acids. The process provides high yields (70-95%) of 2-arylbenzofuran derivatives [15].

Base-Catalyzed Annulation Processes

Base-catalyzed annulation processes have emerged as valuable synthetic tools for benzofuran construction, offering advantages in terms of mild reaction conditions, high selectivity, and environmental compatibility.

DBU-Catalyzed Annulation

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has proven to be an effective catalyst for benzofuran annulation reactions. This strong, non-nucleophilic base promotes cyclization reactions of various substrates including azadienes and activated alkenes [6] [16]. The reactions are typically performed in solvents such as tetrahydrofuran or toluene at temperatures ranging from 80-120°C.

DBU-catalyzed annulation reactions demonstrate high diastereoselectivity and provide excellent yields (70-95%) of benzofuran derivatives. The method offers advantages in terms of mild reaction conditions and good functional group tolerance. The mechanism involves deprotonation of acidic protons by DBU, followed by intramolecular cyclization and aromatization [6].

Phosphine-Catalyzed Annulation

Phosphine catalysis has emerged as a powerful tool for benzofuran synthesis through annulation reactions. Triphenylphosphine and related phosphine catalysts promote the cyclization of activated alkenes and other substrates [16]. The reactions are typically performed in solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from room temperature to 80°C.

The mechanism involves nucleophilic activation of the substrate by the phosphine catalyst, followed by intramolecular cyclization. The method provides good regioselectivity and yields of 65-90% for benzofuran derivatives. The use of phosphine catalysts offers advantages in terms of mild reaction conditions and compatibility with various functional groups [16].

Carbonate-Catalyzed Cyclization

Potassium carbonate and related carbonate salts serve as effective catalysts for benzofuran cyclization reactions. These reactions typically involve aryl halides as substrates and are performed in polar aprotic solvents such as dimethyl formamide or dimethyl sulfoxide [6]. The reactions are conducted at temperatures ranging from 100-140°C and provide yields of 60-85%.

The mechanism involves deprotonation of acidic protons by the carbonate base, followed by intramolecular nucleophilic substitution. The method demonstrates moderate selectivity and good functional group tolerance. The use of carbonate bases offers advantages in terms of availability, cost-effectiveness, and environmental compatibility [6].

Alkoxide-Catalyzed Annulation

Potassium tert-butoxide and related alkoxide bases have been employed as catalysts for benzofuran annulation reactions. These reactions typically involve phenolic compounds as substrates and are performed in solvents such as tetrahydrofuran or toluene [6]. The reactions are conducted at temperatures ranging from 80-120°C and provide yields of 70-90%.

The mechanism involves deprotonation of the phenolic hydroxyl group by the alkoxide base, followed by intramolecular cyclization. The method demonstrates high chemoselectivity and good functional group tolerance. The use of alkoxide bases provides strong basicity while maintaining good solubility in organic solvents [6].

| Method | Base Catalyst | Substrate Type | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| DBU-Catalyzed Annulation | DBU | Azadienes | THF, Toluene | 80-120 | 70-95 | High diastereoselectivity |

| Phosphine-Catalyzed Annulation | PPh₃ | Activated alkenes | CH₂Cl₂, THF | Room temperature to 80 | 65-90 | Good regioselectivity |

| Carbonate-Catalyzed Cyclization | K₂CO₃ | Aryl halides | DMF, DMSO | 100-140 | 60-85 | Moderate selectivity |

| Alkoxide-Catalyzed Annulation | KOtBu | Phenolic compounds | THF, Toluene | 80-120 | 70-90 | High chemoselectivity |

Guanidine-Catalyzed Annulation

Guanidine-based catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have demonstrated exceptional performance in benzofuran annulation reactions. These catalysts promote cyclization of amine substrates and related compounds [16]. The reactions are typically performed in dichloromethane at temperatures ranging from room temperature to 60°C.

The mechanism involves activation of the substrate through hydrogen bonding interactions with the guanidine catalyst, followed by intramolecular cyclization. The method provides excellent enantioselectivity and yields of 75-95% for benzofuran derivatives. The use of guanidine catalysts offers advantages in terms of high catalytic activity and excellent stereochemical control [16].

Hydroxide-Catalyzed Cyclization

Potassium hydroxide and related hydroxide bases have been employed for benzofuran cyclization reactions. These reactions typically involve carboxylic acid substrates and are performed in protic solvents such as ethanol or methanol [6]. The reactions are conducted at temperatures ranging from 60-100°C and provide yields of 55-80%.

The mechanism involves deprotonation of the carboxylic acid by the hydroxide base, followed by intramolecular cyclization. The method demonstrates good regioselectivity and can accommodate various functional groups. The use of hydroxide bases provides strong basicity and good solubility in protic solvents [6].